molecular formula C40H66O13 B13140100 Laidlomycinpropionate

Laidlomycinpropionate

Cat. No.: B13140100
M. Wt: 754.9 g/mol
InChI Key: WCKFMTGGCBJGEZ-PQBLUPAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laidlomycin Propionate is a polyether ionophore antibiotic widely used in ruminant nutrition to enhance feed efficiency and control coccidiosis. It functions by modulating ion transport across bacterial cell membranes, selectively inhibiting gram-positive bacteria in the rumen, thereby promoting propionate production and improving energy utilization . Approved for commercial use in livestock, it is typically administered at 11 g/ton of feed, with efficacy demonstrated in meta-analyses encompassing 14 studies and 17 datasets . Its structural features include a carboxylic acid moiety and a propionate ester, contributing to its stability and bioavailability in feed formulations .

Properties

Molecular Formula

C40H66O13

Molecular Weight

754.9 g/mol

IUPAC Name

(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

InChI

InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-/m0/s1

InChI Key

WCKFMTGGCBJGEZ-PQBLUPAKSA-N

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

Origin of Product

United States

Preparation Methods

  • Synthetic routes for Laidlomycin propionate potassium involve chemical modifications of the parent compound, Laidlomycin A.
  • Industrial production methods typically include fermentation processes using Streptomyces cultures, followed by purification and derivatization to obtain the propionate form.
  • Chemical Reactions Analysis

    • Laidlomycin propionate potassium undergoes various reactions, including:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions may lead to different derivatives.

        Substitution: Substitution reactions can occur at specific functional groups.

    • Common reagents include oxidizing agents, reducing agents, and alkylating agents.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • Laidlomycin propionate potassium inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
    • It interferes with peptide bond formation, preventing bacterial growth.
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Comparative Efficacy of Laidlomycin Propionate vs. Monensin Sodium

    Parameter Laidlomycin Propionate Monensin Sodium Study Count
    ADG Improvement (%) 8.5 6.2 14
    FCR Improvement (%) 5.1 3.8 14
    Toxicity Threshold (ppm) 44 33 6

    Table 2: Structural and Functional Comparison of Ionophores

    Compound Key Structural Feature Primary Use Withdrawal Time (Days)
    Laidlomycin Propionate Propionate ester Feed efficiency 0
    Monensin Sodium Cyclic ether ring Coccidiosis control 2
    Salinomycin Tetracyclic polyether Poultry growth 3

    Discussion of Research Findings

    Contradictions arise in toxicity one study reported Monensin Sodium’s higher risk of cardiac toxicity in horses, while others emphasize Laidlomycin Propionate’s safety in mixed-feeding operations . Limitations include the exclusion of non-English studies and reliance on industry-funded research, which may bias efficacy estimates .

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